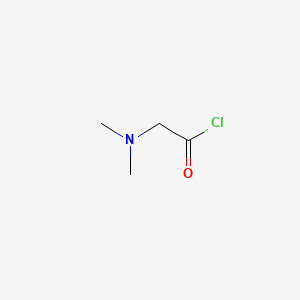

2-(Dimethylamino)acetyl chloride

Overview

Description

2-(Dimethylamino)acetyl chloride, also known as dimethylaminoacetyl chloride, is a compound with the molecular formula C4H8ClNO . It is used as a reagent in the discovery of novel amino-pyrimidine inhibitors of insulin-like growth factor1 and insulin receptors kinase through parallel optimization of cell potency and hERG inhibition .

Synthesis Analysis

The synthesis of 2-(Dimethylamino)acetyl chloride involves a synthetic process that takes dimethylethanolamine as a raw material. The temperature is controlled at 5-15°C under an ice water bath condition, and a chlorination reaction is directly carried out between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The IUPAC name of 2-(Dimethylamino)acetyl chloride is (dimethylamino)acetyl chloride hydrochloride. Its InChI code is 1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H and the InChI key is MVAXDKDOPWPFML-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been used in a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol. This reaction gave the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .Physical And Chemical Properties Analysis

2-(Dimethylamino)acetyl chloride is a solid at room temperature. It has a molecular weight of 158.03 and is sensitive to moisture. It should be stored in a refrigerator .Scientific Research Applications

Acetylation in Organic Synthesis

2-(Dimethylamino)acetyl chloride is used in the acetylation of various compounds. For instance, Ksenzhek et al. (1973) described its role in the acetylation of 2-methylmercaptothiophene, leading to the formation of different acetylthiophene derivatives (Ksenzhek, Belen’kii, & Gol'dfarb, 1973). Similarly, Rowe and Machkovech (1977) utilized it for the rapid acetylation of clindamycin palmitate hydrochloride, which significantly reduced reaction time (Rowe & Machkovech, 1977).

Stereochemistry in Chemical Reactions

Takahashi et al. (2012) investigated the stereochemistry of substitution reactions involving 2-(dimethylamino)acetyl chloride. They studied how this compound affected the configuration of benzylferrocene derivatives, showing different stereochemical outcomes based on the positioning of bromo substituents (Takahashi, Konno, Ogata, & Fukuzawa, 2012).

Fluorescence Studies and Imaging

In the field of fluorescence, 2-(Dimethylamino)acetyl chloride derivatives have been employed. For example, Kim et al. (2008) created two-photon fluorescent probes based on derivatives of this compound for imaging calcium waves in live tissue. These probes showed enhanced fluorescence response to calcium and were used for long-term imaging in live tissues (Kim, Kim, An, Hong, Lee, & Cho, 2008).

Synthesis of Complex Organic Molecules

2-(Dimethylamino)acetyl chloride is also used in synthesizing complex organic molecules. Jarrahpour and Zarei (2009) demonstrated its use in the synthesis of 2-azetidinones using the Vilsmeier reagent, showing its versatility as an acid activator for ketene-imine cycloaddition (Jarrahpour & Zarei, 2009).

Gas-Phase Elimination Kinetics

Maldonado et al. (2010) conducted a study on the gas-phase elimination kinetics of 2-(dimethylamino)ethyl chloride, a related compound, using density functional theory calculations. This study provided insights into its reactivity compared to ethyl chloride, highlighting the impact of the dimethylamino group (Maldonado, Mora, Córdova, & Chuchani, 2010).

Safety And Hazards

This compound is considered hazardous. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is also harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

properties

IUPAC Name |

2-(dimethylamino)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-6(2)3-4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYRPALGSNDUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426634 | |

| Record name | 2-(dimethylamino)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)acetyl chloride | |

CAS RN |

51552-16-0 | |

| Record name | 2-(dimethylamino)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)

![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)